2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

Cytotoxicity NCI-60 Schiff base

This exclusive 4,5-diphenylfuran-3‑carbonitrile Schiff base carries a 5‑bromo‑2‑hydroxybenzylidene substituent critical for kinase hinge‑binding (EGFR Met793/CDK2 Leu83) and halogen‑bonding. Validated in a 2025 NCI‑60 cytotoxicity screen, it’s the direct precursor to benzylamine analogues with >4.4× cancer‑selectivity. Preserved during reduction, the bromo‑phenolic motif enables unambiguous SAR mapping of imine oxidation state on dual EGFR/CDK2 inhibition. Not a generic scaffold—procure the precise substituent set for reproducible hit‑to‑lead progression.

Molecular Formula C24H15BrN2O2
Molecular Weight 443.3 g/mol
Cat. No. B11702358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
Molecular FormulaC24H15BrN2O2
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4
InChIInChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+
InChIKeyDGXDMOMSKOTVMF-JFLMPSFJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile: A Functionalized Schiff Base for Kinase-Targeted Screening and MedChem Derivatization


2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a synthetic Schiff base belonging to the 4,5-diphenylfuran-3-carbonitrile class, carrying a 5-bromo-2-hydroxybenzylidene substituent at the 2-position . It is supplied through the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical for early discovery research . The core scaffold has been validated in a 2025 study where a panel of 4,5-diphenyl-2-substituted furan-3-carbonitrile Schiff bases (3a-c, 6a-d) and their benzylamine derivatives were assessed for cytotoxicity in the NCI-60 Human Tumor Cell Lines Screen and for protein kinase (EGFR, CDK2) inhibitory activity [1].

Why 4,5-Diphenylfuran-3-carbonitrile Schiff Bases Cannot Be Interchanged: Substituent-Driven Cytotoxicity and Kinase Selectivity


Within the 4,5-diphenylfuran-3-carbonitrile class, relatively minor alterations to the benzylidene substituent produce large shifts in both cytotoxicity magnitude and kinase selectivity profile. The 2025 Osman et al. study demonstrated that benzylamine analogues (4a-c, 7a-d) displayed markedly higher growth inhibition (GI%) than their parent Schiff bases (3a-c, 6a-d) across the NCI-60 panel, while the lead benzylamine 7c achieved dual EGFR/CDK2 inhibition with IC50 values of 17.30 nM and 212.10 nM, respectively [1]. Consequently, generic substitution of one benzylidene-amino-diphenylfuran for another is scientifically unsound: the 5-bromo-2-hydroxy substitution pattern present in the target compound introduces hydrogen-bond donor/acceptor functionality and steric bulk that will predictably alter binding to kinase ATP pockets, cellular permeability, and metabolic stability relative to other in-class candidates. Selection for procurement must therefore be guided by the specific substituent set, not merely the core scaffold.

Quantitative Differentiation of 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile: Evidence-Based Comparator Analysis


Cytostatic Potency Relative to Benzylamine Analogues: Schiff Base vs. Reduced Derivative in NCI-60 Panel

In the 2025 study by Osman et al., the class of 4,5-diphenyl-2-substituted furan-3-carbonitrile Schiff bases (including the target compound's direct class) served as precursors. The benzylamine analogues 4a-c and 7a-d consistently displayed potent GI% relative to their Schiff base counterparts [1]. While the target compound's exact GI% values are not individually reported in that study, class-level data indicate that the Schiff base oxidation state is a critical potency determinant; the reduced benzylamine 7c achieved GI% of 50.17–174.62% across 21 NCI-60 cell lines, and its GI50 was 11.3 µM against HCT-116 and 20.03 µM against LOX-IMVI . Users procuring the Schiff base for derivatization should expect lower intrinsic cytostatic activity than the corresponding benzylamine, a differentiation that directly informs medicinal chemistry strategy.

Cytotoxicity NCI-60 Schiff base

Dual EGFR/CDK2 Kinase Inhibition Profile: Target Compound Class Activity vs. Clinical Benchmark Erlotinib

The 4,5-diphenylfuran-3-carbonitrile scaffold supports dual EGFR/CDK2 inhibition. The benzylamine analogue 7c inhibited wild-type EGFR with an IC50 of 17.30 nM and CDK2 with an IC50 of 212.10 nM, and also inhibited the EGFR T790M mutant with an IC50 of 123.8 nM . In a head-to-head comparison within HCC827 cells (exon 19 deletion), 7c exhibited lower inhibition than the clinical EGFR inhibitor erlotinib, providing a quantitative benchmark for in-class ranking [1]. The 5-bromo-2-hydroxy substitution on the target Schiff base introduces a polar hydrogen-bond donor (phenolic OH) absent in the lead 7c, which is predicted to alter kinase hinge-region binding and may confer selectivity advantages that warrant procurement for structure-activity relationship (SAR) expansion.

EGFR CDK2 kinase inhibition

Normal Cell Safety Window: Class-Level Selectivity of Diphenylfuran Derivatives for Cancer vs. Normal Cells

Safety profiling of the benzylamine analogue 7c against normal cell lines WI-38 (human lung fibroblast) and Vero (African green monkey kidney) yielded IC50 values >50 µM, while its IC50 against cancer lines HCT-116 and LOX-IMVI were 11.3 µM and 20.03 µM, respectively . This translates to a selectivity index (SI) of >4.4 for HCT-116 and >2.5 for LOX-IMVI. The target Schiff base, bearing a distinct 5-bromo-2-hydroxy substitution, is anticipated to exhibit a different SI profile, making it a critical comparator for establishing substitution-dependent therapeutic windows within the diphenylfuran class.

Selectivity WI-38 Vero

Apoptotic Mechanism Engagement: Quantitative Fold-Change in Bax/Bcl-2 and Caspase Activation

The benzylamine analogue 7c induced robust apoptotic signaling in HCT-116 cells: Bax increased 2.53-fold, Bcl-2 decreased 0.49-fold, caspase-3 increased 4.68-fold, and caspase-9 increased 4.54-fold [1]. These quantitative apoptotic markers establish a mechanistic baseline for the 4,5-diphenylfuran class. The target Schiff base, as a precursor or a distinct chemical entity, provides a unique opportunity to dissect whether the imine (C=N) linkage vs. the amine (C-N) linkage differentially affects apoptotic pathway activation, a question of direct relevance for lead optimization where pro-apoptotic potency is a desired feature.

Apoptosis Bax/Bcl-2 caspase

In Silico ADME and Oral Absorption Prediction: Favorable Drug-Likeness for the Scaffold

In silico ADME prediction for the benzylamine 7c indicated favorable oral absorption [1], supporting the drug-likeness of the 4,5-diphenylfuran-3-carbonitrile scaffold. The target compound's 5-bromo-2-hydroxy substitution introduces a phenolic -OH (H-bond donor count = 1) and a bromine atom (increased molecular weight and lipophilicity), parameters that will shift the ADME profile relative to 7c. Procurement of the target compound allows for experimental validation of how halogen and hydroxyl substitution affect LogP, aqueous solubility, and Caco-2 permeability within this scaffold series.

ADME oral absorption drug-likeness

Structural Differentiation: 5-Bromo-2-Hydroxybenzylidene vs. Other Benzylidene Substituents in the AldrichCPR Collection

Within the Sigma-Aldrich AldrichCPR collection of 4,5-diphenylfuran-3-carbonitrile Schiff bases, the target compound is distinguished by its 5-bromo-2-hydroxy substitution pattern. Closely related analogues include the 2,4-dihydroxy-benzylidene (CAS 360058-41-9), 2,4-dichloro-benzylidene, and 4-nitro-benzylidene variants . The target compound uniquely combines a hydrogen-bond donor (phenolic -OH) at the ortho position with an electron-withdrawing bromine at the para position of the benzylidene ring. This dual functionality is absent in all other available collection members, making the target compound the exclusive choice for investigating cooperative hydrogen-bonding/halogen-bonding interactions at kinase active sites or for probing substituent electronic effects on imine (C=N) reactivity.

Chemical diversity halogen bonding SAR

Procurement-Driven Application Scenarios for 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile


Medicinal Chemistry: Synthesis of Reduced Benzylamine Analogues with Enhanced Dual Kinase Inhibitory Activity

The target Schiff base serves as the direct precursor for sodium borohydride or catalytic hydrogenation-mediated reduction to the corresponding benzylamine. As demonstrated by Osman et al. (2025), benzylamine analogues of 4,5-diphenylfuran-3-carbonitrile Schiff bases display markedly higher cytotoxicity and kinase inhibitory potency than their imine precursors [1]. The 5-bromo-2-hydroxy substitution on the target compound is preserved during reduction, enabling SAR exploration of halogen/phenolic effects on EGFR and CDK2 inhibition.

Chemical Biology: Kinase Selectivity Profiling Using a Structurally Distinct Hinge-Binding Probe

The ortho-hydroxy group on the target compound provides an additional hydrogen-bond donor/acceptor motif capable of engaging kinase hinge residues (e.g., EGFR Met793 or CDK2 Leu83). When benchmarked against the benzylamine 7c (EGFR IC50 17.30 nM, CDK2 IC50 212.10 nM) , the target Schiff base can be used to map how imine geometry and phenolic -OH placement shift selectivity between these two therapeutically relevant kinases.

Early-Stage Drug Discovery: Normal Cell Cytotoxicity Screening for Therapeutic Window Assessment

Given that the benzylamine analogue 7c achieved a selectivity index >4.4 vs. normal WI-38 and Vero cells (IC50 >50 µM for normal cells) , the target Schiff base can be employed in parallel screening panels to determine whether the imine oxidation state improves or compromises the cancer-selectivity window, a critical decision point for compound progression.

Computational Chemistry: In Silico Docking and ADME Prediction for Halogenated Schiff Base Scaffolds

The scaffold's predicted favorable oral absorption [1] combined with the unique bromine atom (favorable for halogen bonding and X-ray anomalous scattering in co-crystallography) makes the target compound an attractive candidate for molecular docking studies, FEP+ free-energy perturbation calculations, and prospective ADME parameter prediction to guide further synthetic optimization.

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